molecular formula C8H3BrF3N B2874166 3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile CAS No. 2248416-42-2

3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile

Cat. No.: B2874166
CAS No.: 2248416-42-2
M. Wt: 250.018
InChI Key: DOHFFIFEWJQTJG-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process often includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Strong Bases: Such as potassium carbonate, used in substitution reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

    Substituted Aromatic Compounds: Resulting from substitution reactions.

    Alcohols and Amines: Resulting from the reduction of the nitrile group.

    Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure.

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the compound acts as a substrate that forms new carbon–carbon bonds through the catalytic action of palladium. The molecular targets and pathways involved in these reactions include the activation of the halogen atoms and the formation of new bonds with other organic molecules .

Comparison with Similar Compounds

  • 3-Bromo-4-(difluoromethyl)pyridine
  • 3-Bromo-4-(difluoromethyl)iodobenzene

Comparison:

  • 3-Bromo-4-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring. This difference can affect its reactivity and applications.
  • 3-Bromo-4-(difluoromethyl)iodobenzene: Contains an iodine atom instead of a fluorine atom, which can influence its chemical properties and reactivity.

Uniqueness: 3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile is unique due to the combination of bromine, fluorine, and difluoromethyl groups on the benzene ring, along with the nitrile group.

Properties

IUPAC Name

3-bromo-4-(difluoromethyl)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-5-1-4(3-13)2-6(10)7(5)8(11)12/h1-2,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHFFIFEWJQTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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